5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a synthetic compound with significant interest in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 441.7 g/mol. This compound is categorized under the class of imidazo[1,2-a]pyridines, which are known for their biological activities, including potential anti-cancer properties due to their role as cyclin-dependent kinase inhibitors .
This compound can be sourced from various chemical suppliers and is primarily utilized in research settings. It falls under the broader category of nitrogen-containing heterocycles, specifically fused nitrogen-bridged compounds, which are characterized by their complex ring structures and diverse biological activities.
The synthesis of 5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves several steps:
The molecular structure of 5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide can be described as follows:
InChI=1S/C20H14BrClN4O/c1-12-18(25-20-23-8-3-9-26(12)20)13-4-2-5-15(10-13)24-19(27)16-11-14(21)6-7-17(16)22/h2-11H,1H3,(H,24,27)
.This structural complexity contributes to its unique chemical properties and biological activities.
5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide can participate in various chemical reactions:
The mechanism of action for 5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs).
The physical properties of 5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide include:
Chemical properties include:
Relevant data such as melting point or boiling point are often determined experimentally during product characterization.
5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide has several applications in scientific research:
CAS No.: 101-18-8
CAS No.: 122547-72-2
CAS No.: 89079-92-5
CAS No.: 31063-33-9
CAS No.: 22158-41-4
CAS No.: